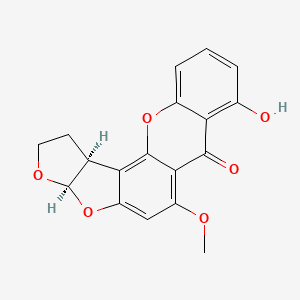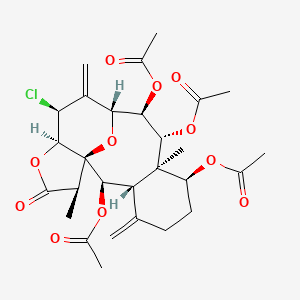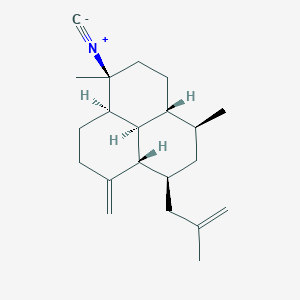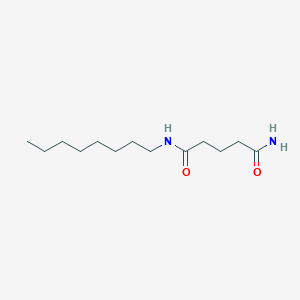
2,6-Piperidinedione, 1-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Piperidinedione, 1-octyl-” is a derivative of 2,6-Piperidinedione, also known as Glutarimide . Glutarimide is an organic compound with the formula (CH2)3(CO)2NH and is a white solid . It forms upon dehydration of the amide of glutaric acid . Glutarimide is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .
Synthesis Analysis
The synthesis of 2,6-Piperidinedione derivatives has been reported in various studies . One method involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to give α-cyanocinnamides or cycloalkylidenes, which then undergo Michael addition with ethyl cyanoacetate or diethylmalonate . The resulting compounds can be alkylated by various alkyl halides to produce the N-alkylated 2,6-piperidinedione derivatives .Molecular Structure Analysis
The molecular structure of 2,6-Piperidinedione (Glutarimide) consists of a piperidine ring which is substituted by oxo groups at positions 2 and 6 . The molecular formula is C5H7NO2 . For “2,6-Piperidinedione, 1-octyl-”, the molecular formula is C13H26N2O2 and the molecular weight is 242.36 g/mol.Propriétés
IUPAC Name |
N'-octylpentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-11-15-13(17)10-8-9-12(14)16/h2-11H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSBMSSPYZGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001460 |
Source


|
| Record name | N~1~-Octylpentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Piperidinedione, 1-octyl- | |
CAS RN |
80751-38-8 |
Source


|
| Record name | N-(N-Octyl)glutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-Octylpentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

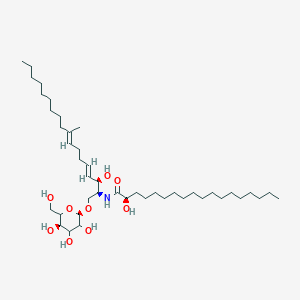

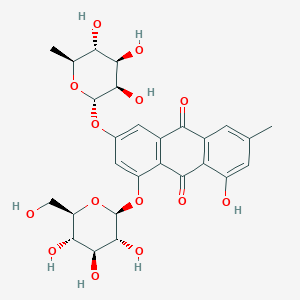

![Cyclopenta[c]thiophene](/img/structure/B1259328.png)
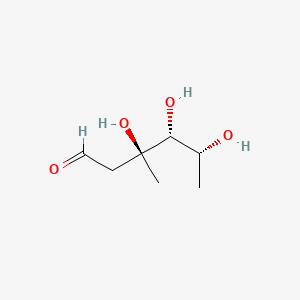
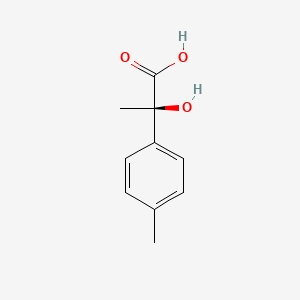
![Imidazo[4,5-c]pyrazole](/img/structure/B1259334.png)

